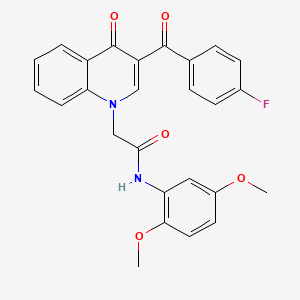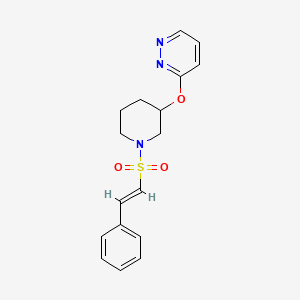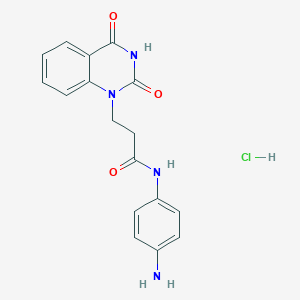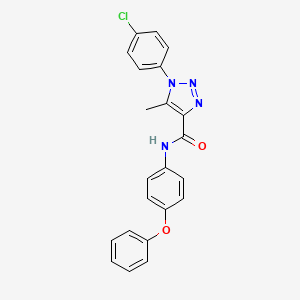![molecular formula C17H15ClN4O2 B2498670 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide CAS No. 1333525-05-5](/img/structure/B2498670.png)
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide, also known as CEP-26401, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide binds to the active site of FAAH and forms a covalent bond with the catalytic serine residue. This results in the irreversible inhibition of FAAH, leading to an accumulation of endocannabinoids in the synaptic cleft. The increased levels of endocannabinoids activate the cannabinoid receptors, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide has been shown to have anti-inflammatory effects, which may have therapeutic implications for various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, its irreversible inhibition of FAAH can also be a limitation, as it may lead to off-target effects and potential toxicity. Additionally, the lack of a suitable FAAH knockout animal model can make it difficult to determine the specificity of 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide.
Zukünftige Richtungen
Future research on 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide could focus on the development of more selective FAAH inhibitors that do not have off-target effects. Additionally, the therapeutic potential of 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide for various disorders, such as chronic pain, anxiety, and depression, could be further explored in clinical trials. Further studies could also investigate the role of endocannabinoids in various physiological processes, such as inflammation and neurodegeneration, using 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide as a tool.
Synthesemethoden
The synthesis of 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide involves the reaction of 4-aminomethylbenzoic acid with 3-chlorophenylacetonitrile in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with N,N-dimethylcarbamoyl chloride to yield the final product. The purity of 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic implications for various disorders, such as chronic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)-cyanomethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-3-1-2-13(8-14)15(9-19)22-16(23)12-6-4-11(5-7-12)10-21-17(20)24/h1-8,15H,10H2,(H,22,23)(H3,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKMNVSGQTUEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)NC(=O)C2=CC=C(C=C2)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)




![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)
![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)

